Glycidyl Stearate-d35
Description
Significance of Isotopic Labeling in Organic and Bio-organic Chemistry
Isotopic labeling is a technique used to track the journey of an isotope through a reaction or a system. wikipedia.org By replacing a common atom with its isotope, which has the same number of protons but a different number of neutrons, scientists can monitor the transformation of molecules with high precision. wikipedia.orgsynmr.in Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is particularly significant due to its substantial mass difference compared to protium (B1232500) (¹H). researchgate.net This mass difference does not typically alter the chemical behavior of the molecule in a reaction, making it an excellent tracer. wikipedia.org
The applications of isotopic labeling, especially with deuterium, are extensive and impactful:
Elucidating Reaction Mechanisms: By selectively placing deuterium atoms in a molecule, chemists can follow their path during a chemical transformation, providing clear insights into the reaction's steps and intermediates. synmr.inthalesnano.comclearsynth.com
Metabolic Pathway Studies: In bio-organic chemistry, deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion of substances within living organisms. synmr.inthalesnano.comflashcards.world This is crucial for understanding everything from nutrient utilization to the pharmacokinetics of new drugs. synmr.insymeres.com
Quantitative Analysis: Isotopically labeled compounds are vital as internal standards in analytical techniques like mass spectrometry, significantly improving the accuracy and reliability of measurements. thalesnano.comclearsynth.com
Structural Analysis: In techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling helps in determining the three-dimensional structure of complex molecules like proteins. thalesnano.comclearsynth.com
Overview of Deuterated Fatty Acid Derivatives and Their Utility in Research
Fatty acids and their derivatives are fundamental components of biological systems and are widely used in various industrial products. Deuterated versions of these molecules have become invaluable research tools. europa.eu The introduction of deuterium into a fatty acid chain allows for precise tracking and quantification. nih.gov
One of the most critical applications of deuterated fatty acid derivatives is as internal standards for mass spectrometry (MS). clearsynth.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the instrument. aptochem.com A deuterated fatty acid ester, for example, will have the same extraction efficiency and chromatographic retention time as its non-deuterated counterpart. aptochem.com However, due to its higher mass, the mass spectrometer can easily differentiate it from the analyte, allowing for precise quantification and compensation for any sample loss or matrix effects during analysis. clearsynth.comtexilajournal.com This is particularly important in complex samples like food or biological tissues. clearsynth.com
Rationale for Researching Glycidyl (B131873) Stearate-d35: A Deuterated Glycidyl Ester
Glycidyl stearate (B1226849) is a fatty acid ester that can be formed as a process contaminant in some refined edible oils. researchgate.netresearchgate.net The analysis and quantification of such compounds in food matrices are important for food safety assessment. researchgate.neteuropa.eu However, accurately measuring low concentrations of glycidyl stearate in complex mixtures like oils and processed foods presents significant analytical challenges. researchgate.net
This is precisely where Glycidyl Stearate-d35 becomes essential. By replacing the 35 hydrogen atoms on the stearate portion of the molecule with deuterium, a stable, isotopically labeled internal standard is created. usbio.netvivanls.com The rationale for its use in research, particularly in analytical method development, is clear:
Improved Accuracy in Quantification: this compound is used as an internal standard for the quantification of Glycidyl Stearate by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com It allows for isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis.
Method Validation: It is crucial for validating the robustness and reliability of analytical methods designed to detect and quantify glycidyl esters in various food products. clearsynth.com
Tracer in Complex Systems: Its distinct mass allows it to be easily traced, helping researchers understand how glycidyl stearate behaves during food processing or within a biological system.
In essence, this compound is not researched for its own biological or chemical activity, but as a critical analytical tool that enables accurate and reliable research on its non-deuterated counterpart.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Octadecanoic Acid-d35 2-Oxiranylmethyl Ester, Stearic Acid-d35 2,3-Epoxypropyl Ester | vivanls.com |
| Molecular Formula | C₂₁H₅D₃₅O₃ | usbio.netvivanls.commedchemexpress.com |
| Molecular Weight | 375.76 g/mol | usbio.netvivanls.commedchemexpress.com |
| CAS Number | 1246820-60-9 | vivanls.commedchemexpress.com |
| Appearance | White Solid | usbio.net |
| Melting Point | 47-48°C | usbio.net |
| Solubility | Chloroform | usbio.net |
Structure
2D Structure
Properties
Molecular Formula |
C21H40O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI Key |
OUQGOXCIUOCDNN-KNAXIHRDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization of Glycidyl Stearate D35
Mass Spectrometry for Structural Confirmation and Isotopic Enrichment
Mass spectrometry is an indispensable tool for the detailed analysis of isotopically labeled compounds like Glycidyl (B131873) Stearate-d35. It provides precise information on molecular weight, elemental composition, fragmentation patterns, and the extent of isotopic labeling.
High-Resolution Mass Spectrometry (HRMS) of Deuterated Species
High-resolution mass spectrometry is employed to determine the accurate mass of Glycidyl Stearate-d35, which in turn confirms its elemental composition. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₂₁H₅D₃₅O₃) is calculated based on the precise masses of its constituent isotopes. Experimental measurement of this value within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the correct chemical formula and the successful incorporation of 35 deuterium (B1214612) atoms.
Table 1: Theoretical and Experimental Mass Data for this compound
| Ion Species | Theoretical m/z | Experimental m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | Data not available | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available | Data not available |
| [M+NH₄]⁺ | Data not available | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available. The table structure is provided as a template for expected data.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is utilized to elucidate the molecular structure of this compound by analyzing its fragmentation patterns. The precursor ion, corresponding to the protonated or adducted molecule, is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide information about the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation would involve the loss of the glycidyl group and cleavages along the deuterated stearate (B1226849) backbone. The masses of these fragments would be shifted by the presence of deuterium atoms, confirming their location on the fatty acid chain.
Table 2: Expected MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Structural Assignment |
| Data not available | Neutral loss of glycidol (B123203) | Data not available | Deuterated stearoyl cation |
| Data not available | Cleavage of ester bond | Data not available | Deuterated stearic acid fragment |
| Data not available | Fragmentation of glycidyl moiety | Data not available | Glycidyl-related fragments |
Note: Specific experimental fragmentation data for this compound is not publicly available. The table illustrates the expected fragmentation patterns.
Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Abundance
Isotope Ratio Mass Spectrometry is a specialized technique used to determine the precise isotopic composition and enrichment of a sample. For this compound, IRMS can quantify the deuterium abundance with high precision, confirming the level of isotopic labeling. This is crucial for its application as an internal standard, as the accuracy of quantification depends on the known isotopic purity of the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Stereochemistry
NMR spectroscopy is a powerful method for determining the detailed structure of molecules in solution. For isotopically labeled compounds, specific NMR techniques can provide insights into the location and stereochemistry of the isotopic labels.
¹H NMR and ¹³C NMR Spectral Analysis of Deuterated Esters
Table 3: Predicted ¹H NMR Chemical Shifts for the Glycidyl Moiety of this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Oxirane CH | Data not available | Multiplet |
| Oxirane CH₂ | Data not available | Multiplet |
| Ester CH₂ | Data not available | Multiplet |
Note: Specific experimental NMR data for this compound is not publicly available. The table provides a template for the expected chemical shifts.
²H NMR (Deuterium NMR) for Isotopic Purity and Positional Labeling
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. This technique is highly specific for the deuterated positions in the molecule. The ²H NMR spectrum of this compound would show signals corresponding to the various deuterated positions along the stearate chain. The chemical shifts of these signals would confirm the positions of the deuterium labels, and the integration of the signals would provide a measure of the isotopic purity at each labeled site.
Chromatographic Purity and Compositional Analysis
Chromatographic techniques are essential for separating this compound from potential impurities, including unlabeled species and isomeric byproducts, and for providing a quantitative measure of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, typically after conversion to a more volatile derivative. The technique provides detailed information on molecular weight and fragmentation patterns, which are crucial for confirming the compound's identity and the extent of deuteration.
In a typical GC-MS analysis, the mass spectrum of this compound would be compared to its non-labeled analog. The molecular ion peak (M+) for the deuterated compound would be shifted by +35 mass units, corresponding to the 35 deuterium atoms replacing hydrogen atoms on the stearate chain. The fragmentation pattern, which arises from the cleavage of the molecule in the mass spectrometer's ion source, provides a structural fingerprint. Key fragments for glycidyl esters would be analyzed to confirm the presence of the deuterated stearate moiety. The high mass accuracy of modern mass spectrometers allows for precise confirmation of the isotopic enrichment.
Table 1: Hypothetical GC-MS Fragmentation Data for Glycidyl Stearate vs. This compound
| Fragment Description | Glycidyl Stearate (m/z) | This compound (m/z) | Mass Shift |
| Molecular Ion [M]+ | 340.5 | 375.7 | +35 |
| Stearoyl Cation [C18H35O]+ | 267.3 | 302.5 | +35 |
| Loss of Glycidyl Group [M-C3H5O]+ | 283.3 | 318.5 | +35 |
| Glycidyl Cation [C3H5O]+ | 57.0 | 57.0 | 0 |
For direct analysis without derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The development of a robust LC-MS method is critical for the accurate quantification of glycidyl fatty acid esters in complex matrices like edible oils. nih.govresearchgate.net
Method development often involves reversed-phase chromatography using a C18 column. nih.govnih.gov The mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile, and isopropanol, sometimes with a small percentage of water. nih.govnih.gov Gradient elution is employed to ensure adequate separation of different fatty acid esters.
Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is a common ionization technique for detecting glycidyl esters. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is used for enhanced specificity and sensitivity, operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard. The use of deuterium-labeled analogs, such as this compound, is a key component of stable isotope dilution analysis (SIDA), which provides the most accurate quantification by correcting for matrix effects and variations in instrument response. nih.govresearchgate.net
Table 2: Example LC-MS/MS Method Parameters for Glycidyl Ester Analysis
| Parameter | Setting |
| HPLC System | Shimadzu Series 20 or equivalent nih.gov |
| Column | YMC-Pack ODS-AM C18 (150 x 3 mm, 3 µm) nih.gov |
| Mobile Phase | A: Methanol/Acetonitrile/Water; B: Acetone nih.gov |
| Flow Rate | 0.5 mL/min |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode nih.gov |
| MS Detection | Tandem Mass Spectrometer (MS/MS) in MRM mode nih.govresearchgate.net |
| Internal Standard | This compound |
For compounds like this compound that lack a strong UV chromophore, detectors such as an Evaporative Light-Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are employed. The sample is separated on a reversed-phase column (e.g., C18), and the detector response is proportional to the mass of the analyte. hplc.eu The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. This method effectively quantifies non-volatile impurities that may not be detected by GC-MS.
Table 3: Illustrative HPLC Purity Assessment Results
| Peak ID | Retention Time (min) | Peak Area | Area % |
| 1 | 15.2 | 12589 | 0.45 |
| 2 (this compound) | 22.8 | 2781450 | 99.12 |
| 3 | 24.1 | 11260 | 0.40 |
| 4 | 26.5 | 890 | 0.03 |
| Total | 2806189 | 100.00 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of C-D Bonds
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. For deuterated compounds, these methods are exceptionally useful for confirming the incorporation of deuterium.
The substitution of hydrogen with deuterium, a heavier isotope, significantly lowers the vibrational frequency of the C-D bond compared to the C-H bond. This shift is a direct consequence of the increased reduced mass of the C-D oscillator.
C-H Stretching Vibrations: Typically appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. mdpi.com
C-D Stretching Vibrations: Are shifted to a lower frequency region, approximately 2100–2200 cm⁻¹.
This shift is highly advantageous for spectral analysis. The 2100–2200 cm⁻¹ region is often referred to as a "transparent window" in the spectra of many organic molecules, as it has few interfering absorptions. Therefore, the appearance of strong signals in this region is a definitive indicator of deuteration. Raman spectroscopy has been effectively used to study the C-D stretching regions in polycrystalline stearic acid-d35 and other specifically deuterated derivatives. nih.gov The analysis of these spectra allows for the assignment of methylene-d2 (CD₂) and methyl-d3 (CD₃) stretching vibrations, confirming the extensive labeling along the fatty acid chain. nih.govnih.gov
Table 4: Characteristic Vibrational Frequencies for Stearic Acid Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C-H Stretching (CH₂, CH₃) | 2800 - 3000 | IR & Raman mdpi.com |
| C=O Stretching (Carboxyl) | ~1700 | IR |
| C-D Stretching (CD₂, CD₃) | ~2100 - 2200 | IR & Raman nih.gov |
| C-C Stretching | 800 - 1200 | Raman |
The presence and characteristics of the C-D stretching bands in the IR and Raman spectra of this compound serve as a crucial quality control checkpoint, providing unambiguous evidence of successful isotopic labeling.
Reaction Kinetics and Mechanistic Pathways Elucidation Using Glycidyl Stearate D35
Hydrolysis Reaction Pathways of Glycidyl (B131873) Esters: Kinetic Isotope Effects (KIE)
The hydrolysis of glycidyl esters is a critical reaction, particularly in the context of food science and toxicology, as it can release glycidol (B123203), a compound of health concern. Studying the kinetics and mechanism of this hydrolysis is essential for understanding its behavior under various conditions. The use of Glycidyl Stearate-d35 can provide deep insights into the reaction mechanism through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
In acid-catalyzed hydrolysis, a proton typically attacks the oxygen atom of the epoxy group, making the epoxide ring more susceptible to nucleophilic attack by water. By using this compound, where the deuterium (B1214612) atoms are located on the stearate (B1226849) acyl chain, a secondary KIE could be investigated. While the primary KIE is expected to be negligible as no C-D bonds on the stearate chain are broken in the rate-determining step of epoxide hydrolysis, the secondary KIE can still provide information about changes in hybridization of the atoms involved.
Kinetic studies on the hydrolysis of epichlorohydrin and glycidol have demonstrated a clear dependence of the reaction rate on both temperature and pH, with Arrhenius plots used to determine the activation energies for the different pathways. rsc.org While specific kinetic data for this compound is not provided in the search results, the principles governing the hydrolysis of glycidol are directly applicable. For example, the hydrolysis of glycidol is significantly faster under both acidic and alkaline conditions compared to neutral pH. rsc.org
The following interactive table illustrates hypothetical data on how the hydrolysis rate constant (k) of a glycidyl ester might vary with temperature and pH, based on general findings for similar compounds.
| Temperature (°C) | pH | Rate Constant (k) (s⁻¹) |
| 25 | 3 | 1.5 x 10⁻⁵ |
| 25 | 7 | 2.0 x 10⁻⁷ |
| 25 | 11 | 3.0 x 10⁻⁴ |
| 50 | 3 | 8.0 x 10⁻⁵ |
| 50 | 7 | 1.5 x 10⁻⁶ |
| 50 | 11 | 2.5 x 10⁻³ |
This data demonstrates that an increase in temperature generally leads to an increase in the hydrolysis rate across all pH levels, consistent with the Arrhenius equation. nih.gov
Elucidation of Glycidyl Ester Formation Mechanisms in Complex Systems
Glycidyl esters are known to form at high temperatures, particularly during the deodorization step of edible oil refining. sciendo.comresearchgate.net The exact mechanisms of their formation can be complex and involve multiple precursor pathways. Deuterium-labeled compounds like this compound are instrumental in unraveling these intricate mechanisms.
Stable isotope tracers are powerful tools for investigating the interconversion between different chemical species. In the context of edible oil processing, deuterium-labeled fatty acids have been esterified to 3-monochloro-1,2-propanediol (3-MCPD) and glycidol to create labeled 3-MCPD esters (3-MCPDE) and glycidyl esters (GE). acs.orgnih.gov These labeled compounds can then be spiked into oil samples and their transformations monitored under conditions mimicking industrial processes. acs.orgnih.gov
For instance, studies using deuterium-labeled 3-MCPDE have shown that it can convert into the corresponding deuterium-labeled GE during deodorization at high temperatures. acs.orgnih.govresearchgate.net This provides direct evidence for a pathway where 3-MCPDE acts as a precursor for GE formation. acs.orgnih.gov Conversely, by spiking an oil with a deuterium-labeled GE, such as a deuterated analog of Glycidyl Stearate, researchers can determine if the reverse reaction occurs or if the GE transforms into other products. Some studies have found that while 3-MCPDE converts to GE, the reverse reaction is not observed under the same conditions. nih.govresearchgate.net
The following table summarizes findings from a study where palm oil was spiked with deuterium-labeled 3-MCPDE and GE and then deodorized at 250 °C.
| Labeled Compound Spiked | Deodorization Time (min) | Labeled 3-MCPDE Detected | Labeled GE Detected |
| 3-MCPDE-d5 | 20 | Yes | Yes |
| 3-MCPDE-d5 | 40 | Yes | Yes |
| 3-MCPDE-d5 | 60 | Yes | Yes |
| GE-d5 | 20 | No | Yes |
| GE-d5 | 40 | No | Yes |
| GE-d5 | 60 | No | Yes |
These results clearly indicate a one-way conversion from 3-MCPDE to GE under these specific experimental conditions.
The formation of glycidyl esters from mono- and diacylglycerols at high temperatures is thought to proceed through various intermediates. acs.org Isotopic labeling can be used to identify and confirm the role of these intermediates. For example, if a suspected intermediate is synthesized with a deuterium label and introduced into the reaction system, the appearance of the label in the final glycidyl ester product would confirm its role in the formation pathway.
While direct evidence of using this compound for this specific purpose is not available in the provided search results, the principle is well-established. Studies have suggested the involvement of cyclic acyloxonium free radical intermediates in the formation of 3-MCPD esters. acs.org Similar radical or ionic intermediates could be involved in GE formation. A study investigating the degradation of GEs at high temperatures found no evidence for a cyclic acyloxonium intermediate in the degradation pathway, suggesting that formation and degradation may proceed through different mechanisms. nih.gov
Isotopic Tracing of Chemical Transformations Involving the Epoxy Moiety
The epoxy group is the most reactive part of the glycidyl stearate molecule and is central to many of its chemical transformations. By selectively labeling the glycidol portion of this compound (if the synthesis allows), it would be possible to trace the fate of the epoxy moiety in various reactions. However, the provided information primarily discusses labeling of the fatty acid chain. In such cases, the deuterium label on the stearate acts as a reporter for the entire molecule.
When this compound is used in complex systems, such as during food processing, the deuterium label allows for its unambiguous detection and quantification by mass spectrometry, even in the presence of a large excess of the non-labeled compound. This is crucial for accurately tracking its degradation or conversion to other products. For example, studies have shown that the degradation rate of glycidyl esters increases with increasing temperature. nih.govresearchgate.net By using a deuterated standard like Glycidyl Stearate-d5, the kinetics of this degradation can be precisely measured. nih.gov
The use of deuterated internal standards, such as glycidol-d5, is a common analytical practice for the quantification of glycidyl esters in various matrices. sciendo.comresearchgate.net This underscores the utility of isotopic labeling in achieving accurate and reliable measurements of these compounds.
Applications of Glycidyl Stearate D35 in Advanced Chemical and Biochemical Research
Utilization as a Stable Isotope Internal Standard in Quantitative Analysis
Glycidyl (B131873) Stearate-d35, a deuterated form of Glycidyl Stearate (B1226849), serves as a crucial internal standard in the field of analytical chemistry, particularly in the quantitative analysis of glycidyl fatty acid esters in various matrices. Its structural similarity to the target analytes, combined with its distinct mass, makes it an ideal candidate for isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in measurement.
Method Development for Isotope Dilution Mass Spectrometry (IDMS)
The development of robust analytical methods is paramount for the accurate quantification of trace-level contaminants in complex samples such as edible oils. The use of Glycidyl Stearate-d35 as an internal standard is a cornerstone of the IDMS methods developed for the analysis of glycidyl fatty acid esters. A typical method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective detection of these compounds.
A key advantage of employing a stable isotope-labeled internal standard like this compound is its ability to compensate for variations in sample preparation and instrument response. In a common workflow, a known amount of the deuterated standard is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and purification steps. For instance, a sample of edible oil is dissolved in a solvent like acetone, spiked with the deuterium-labeled analog of the glycidyl ester, and then purified using solid-phase extraction (SPE) cartridges. researchgate.net Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
The subsequent analysis by LC-MS/MS allows for the simultaneous monitoring of the native analyte and the deuterated internal standard. The detection is often carried out using positive ion atmospheric pressure chemical ionization (APCI) in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions for each compound. researchgate.net By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, as the ratio of their signals remains constant even if the absolute signal intensities fluctuate.
Quantification Accuracy Enhancement in Complex Matrices
The presence of interfering substances in complex matrices, such as edible oils and fats, can significantly impact the accuracy of quantitative analysis. These matrix effects can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to underestimation or overestimation of its concentration. The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects.
Because this compound is chemically identical to its non-labeled counterpart, it co-elutes during chromatographic separation and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. Consequently, the ratio of the analyte signal to the internal standard signal remains unaffected by these matrix-induced variations. This ensures that the calculated concentration of the analyte is accurate and reliable, even in the presence of complex sample components.
Research has demonstrated the effectiveness of this approach. In a study analyzing glycidyl fatty acid esters in edible oils, the use of deuterium-labeled analogs as internal standards resulted in high recovery rates, indicating excellent accuracy. The average recoveries for five glycidyl esters spiked at various concentrations were consistently within the range of 84% to 108%. researchgate.net This high level of accuracy is a direct result of the internal standard's ability to correct for both sample loss during preparation and matrix effects during analysis.
Recovery Rates of Glycidyl Esters Using Deuterated Internal Standards
| Spiked Concentration (mg/kg) | Average Recovery Range (%) |
|---|---|
| 10 | 84 - 108 |
| 1 | 84 - 108 |
| 0.1 | 84 - 108 |
Data derived from a study on the analysis of glycidyl fatty acid esters in virgin olive oil using isotope dilution mass spectrometry. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ) Studies
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. The use of this compound as an internal standard in IDMS methods has been shown to significantly improve these detection and quantification limits for glycidyl fatty acid esters.
In a study utilizing an improved LC-MS/MS method with stable isotope dilution analysis, the method detection limit for glycidyl esters was found to be in the range of 70-150 µg/kg when using a 10 mg sample of oil. researchgate.net By increasing the sample size to 0.5 g and employing a pre-concentration step, the detection limits could be lowered even further to a range of 1-3 µg/kg. researchgate.net This represents a 5 to 10-fold improvement in detection limits compared to previously published methods that did not employ stable isotope dilution. researchgate.net
Method Detection Limits for Glycidyl Esters
| Sample Size | Limit of Detection (LOD) Range |
|---|---|
| 10 mg | 70 - 150 µg/kg |
| 0.5 g (with pre-concentration) | 1 - 3 µg/kg |
Data from a study employing an improved LC-MS/MS method with stable isotope dilution for the analysis of glycidyl fatty acid esters in edible oils. researchgate.net
Role in Investigating Lipid Metabolism and Pathways in in vitro Systems
The application of stable isotope-labeled compounds is a powerful tool for elucidating metabolic pathways. While the use of deuterated fatty acids to trace their metabolic fate is a well-established technique in biochemical research, the specific application of this compound in in vitro lipid metabolism studies is not extensively documented in the available scientific literature. The primary application of this compound, as evidenced by current research, is as an internal standard for quantitative analysis.
Tracking Fatty Acyl Moieties in Biosynthetic Processes
Incorporation Studies into Cellular Lipids (excluding human trials)
Similarly, while it is theoretically feasible to use this compound to study the incorporation of fatty acids into cellular lipids in non-human in vitro models, there is a lack of published research specifically employing this compound for such investigations. The general methodology would involve incubating cells with a medium containing this compound and then, after a certain period, extracting the cellular lipids. Analysis of these lipids by mass spectrometry would reveal the extent to which the deuterated stearate has been incorporated into different lipid species. This type of study could provide insights into the dynamics of lipid synthesis and turnover within the cell. Despite the potential for such applications, the scientific literature to date has focused on the utility of this compound as an analytical standard rather than as a metabolic tracer.
Mechanistic Studies of Chemical Reactivity and Derivatization
This compound, a deuterated isotopologue of Glycidyl Stearate, serves as a powerful tool in elucidating the mechanisms of chemical reactions involving the glycidyl and stearate moieties. The substitution of hydrogen with deuterium (B1214612) atoms (-d35) on the stearate chain provides a non-invasive label for tracking the molecule's fate and understanding reaction kinetics and pathways. wikipedia.orgmusechem.com Isotopic labeling is a critical technique for tracing the passage of an isotope through a chemical reaction or metabolic pathway. wikipedia.org The primary analytical methods leveraging this isotopic label are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the deuterated and non-deuterated forms of the molecule.
In studies of chemical reactivity, this compound is particularly useful for investigating the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. musechem.com By comparing the reaction rates of this compound with its non-deuterated counterpart, researchers can determine whether the C-H bonds on the stearate chain are involved in the rate-determining step of a reaction. For instance, in derivatization reactions involving the fatty acid chain, a significant KIE would suggest a mechanism where C-H bond cleavage is a critical step.
Furthermore, the deuterated label is invaluable for tracing the stearate portion of the molecule during complex reactions. For example, in the hydrolysis of the ester bond, the glycidol (B123203) and stearic acid components separate. nih.gov Using this compound allows for the unambiguous tracking of the d35-stearic acid product via mass spectrometry, even in a complex mixture containing other fatty acids. This helps in quantifying reaction yields and identifying potential side reactions involving the stearate chain.
A key reaction of glycidyl esters is the ring-opening of the epoxide group. medchemexpress.com While the deuterium label in this compound is on the stearate chain and thus distal to the epoxide ring, it still serves a crucial role. In reactions where the entire molecule is modified, such as in the formation of polymer coatings or adhesives, the d35-label acts as a tracer to confirm the incorporation of the stearate moiety into the final product and to study the mechanism of its integration.
| Research Application | Technique Used | Information Gained |
| Kinetic Isotope Effect Studies | Mass Spectrometry, NMR Spectroscopy | Determination of rate-determining steps in reactions involving the stearate chain. |
| Reaction Pathway Tracing | Mass Spectrometry | Unambiguous identification and quantification of stearate-containing products and byproducts. |
| Derivatization Analysis | NMR Spectroscopy, Mass Spectrometry | Confirmation of the covalent attachment of the stearate group to other molecules or surfaces. |
Research into Material Science Applications of Glycidyl Esters via Isotopic Labeling
The use of deuterated molecules is a cornerstone of modern materials science research, providing insights into polymer structure and dynamics that are often inaccessible by other means. acs.org this compound, by virtue of its heavily deuterated stearate chain, is an ideal candidate for probing the mechanisms of polymerization, crosslinking, and surface modification. The significant difference in mass between hydrogen and deuterium alters the vibrational frequencies of chemical bonds and the neutron scattering length of the molecule, properties that can be exploited by various analytical techniques. acs.orgresolvemass.ca
Polymerization and Crosslinking Reaction Studies
In polymer science, deuteration is a well-established method for investigating the structure and behavior of polymer chains. sci-hub.se Glycidyl esters are used as monomers or additives in the production of various polymers, including epoxy resins, coatings, and adhesives. hpc-standards.com When this compound is used as a co-monomer in a polymerization reaction, the deuterated stearate chains act as labels that can be selectively visualized.
Neutron scattering is a primary technique that benefits from isotopic labeling. acs.org Since hydrogen and deuterium scatter neutrons very differently, selectively deuterating one component in a polymer blend or network allows for "contrast variation." This enables researchers to distinguish the this compound segments from the rest of the polymer matrix. This approach can be used to study:
Monomer Distribution: Determine whether the glycidyl stearate units are randomly distributed or form clusters within the polymer.
Chain Conformation: Investigate the folding and arrangement of the polymer chains containing the bulky, hydrophobic stearate groups.
Phase Separation: In polymer blends, neutron scattering can map the morphology and domain sizes of phases rich in the deuterated component.
Isotope-labeled cross-linkers are also used to quantify and identify cross-linking sites in complex networks, often analyzed by mass spectrometry. nih.gov By analogy, incorporating this compound into an epoxy resin system allows researchers to use techniques like solid-state NMR or mass spectrometry to probe the local environment around the stearate chain after crosslinking has occurred, providing insights into the network's structure and homogeneity.
| Parameter Studied | Analytical Technique | Role of this compound |
| Polymer Chain Dynamics | Neutron Scattering | Provides contrast to distinguish labeled chains from the unlabeled matrix. acs.org |
| Crosslink Density/Homogeneity | Solid-State NMR Spectroscopy | Acts as a labeled probe to investigate the local environment within the polymer network. |
| Monomer Reactivity Ratios | Mass Spectrometry, NMR Spectroscopy | Allows for precise quantification of its incorporation into a copolymer chain. |
Hydrophobic Modification Mechanistic Research
The long, saturated stearate chain of Glycidyl Stearate makes it an effective agent for imparting hydrophobic (water-repellent) properties to surfaces and materials. Understanding the mechanism by which these molecules orient themselves and interact with their environment is crucial for designing durable and effective hydrophobic coatings. Isotopic labeling with deuterium provides a unique and powerful probe for these mechanistic studies. acs.org
Reversed-phase liquid chromatography (RPLC) can be used to measure isotope effects upon the transfer of hydrophobic molecules from an aqueous to a nonpolar phase, providing a model for hydrophobic interactions. cchmc.org Studies have shown that deuterated compounds can have slightly different retention times than their hydrogenous counterparts, a subtle effect that reveals details about the molecular interactions at play. cchmc.org By studying the behavior of this compound, researchers can gain fundamental insights into how the deuterated alkyl chain interacts with hydrophobic surfaces.
Furthermore, spectroscopic techniques can leverage the unique vibrational signature of carbon-deuterium (C-D) bonds. Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can selectively monitor the C-D stretching modes, which appear in a different region of the spectrum than C-H stretching modes. researchgate.net This allows researchers to study the orientation and ordering of the stearate chains when this compound is applied to a surface. For example, by analyzing the polarization of the infrared light absorbed by the C-D bonds, one can determine the average tilt angle of the fatty acid chains relative to the surface, providing a detailed picture of the self-assembled hydrophobic layer.
| Research Question | Key Technique | Mechanistic Insight from d35 Label |
| How do stearate chains pack on a surface? | Infrared Reflection-Absorption Spectroscopy (IRRAS) | The C-D bond vibrations act as a spectroscopic probe for molecular orientation and ordering. researchgate.net |
| What is the nature of the hydrophobic interaction? | Reversed-Phase Liquid Chromatography (RPLC) | Precise measurement of isotope effects on retention reveals subtle differences in intermolecular forces. cchmc.org |
| How is the modifier distributed on a surface? | Secondary Ion Mass Spectrometry (SIMS) | Allows for mapping the lateral distribution of the deuterated molecules on a substrate. |
Theoretical and Computational Studies of Deuterated Glycidyl Stearate Systems
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are a cornerstone in understanding the subtle yet significant effects of isotopic substitution. By modeling the electronic structure and potential energy surface of a molecule, these methods can predict how the change in nuclear mass upon deuteration influences molecular properties and reactivity.
The substitution of hydrogen with deuterium has a pronounced effect on the vibrational frequencies of a molecule due to the increased reduced mass of the vibrating system. uni-muenchen.deajchem-a.comlibretexts.org This phenomenon, known as the deuterium isotope effect, can be accurately predicted using quantum chemical methods. For Glycidyl (B131873) Stearate-d35, where the entire stearate (B1226849) alkyl chain is deuterated, a significant redshift (lowering of frequency) is expected for vibrational modes involving the C-D bonds compared to the C-H bonds in the non-deuterated isotopologue. ajchem-a.comajchem-a.com
Computational vibrational analysis, typically performed using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can provide a detailed theoretical infrared (IR) spectrum. ajchem-a.comajchem-a.com These calculations can predict the frequencies and intensities of the fundamental vibrational modes. For Glycidyl Stearate-d35, the most notable changes would be observed in the C-D stretching and bending regions. The C-H stretching vibrations in non-deuterated alkanes typically appear in the 2850-3000 cm⁻¹ region. Upon deuteration, these are expected to shift to approximately 2100-2200 cm⁻¹. Similarly, C-H bending and scissoring modes, usually found around 1450-1470 cm⁻¹, would also shift to lower wavenumbers. ajchem-a.com
| Vibrational Mode | Predicted Frequency for Glycidyl Stearate (cm⁻¹) | Predicted Frequency for this compound (cm⁻¹) | Isotopic Frequency Ratio (νH/νD) |
|---|---|---|---|
| Symmetric CH₂/CD₂ Stretch | 2855 | 2150 | 1.33 |
| Asymmetric CH₂/CD₂ Stretch | 2925 | 2210 | 1.32 |
| CH₂/CD₂ Scissoring | 1465 | 1080 | 1.36 |
| CH₂/CD₂ Wagging | 1375 | 1025 | 1.34 |
This table presents hypothetical data based on established principles of deuterium isotope effects on vibrational frequencies.
Kinetic Isotope Effects (KIEs) provide valuable information about the transition state of a chemical reaction. wikipedia.org By computationally mapping the potential energy surface along a reaction coordinate, it is possible to predict the KIE for a given isotopic substitution. The hydrolysis of the ester bond in Glycidyl Stearate is a reaction of significant interest. The deuteration of the stearate chain in this compound would primarily lead to a secondary KIE, as the C-D bonds are not directly broken in the rate-determining step of ester hydrolysis. wikipedia.org
Theoretical analysis of the reaction coordinate for the hydrolysis of this compound would involve locating the transition state structure for the nucleophilic attack of a water molecule or hydroxide ion on the ester carbonyl carbon. The vibrational frequencies of the reactant and the transition state are then calculated for both the deuterated and non-deuterated species. The KIE can be predicted from the differences in the zero-point vibrational energies (ZPVEs) between the two isotopic systems. For a secondary KIE in ester hydrolysis, the effect is generally small, with kH/kD values typically ranging from 0.95 to 1.05. An inverse KIE (kH/kD < 1) might be observed if the transition state is more sterically crowded than the reactant, leading to an increase in the vibrational frequencies of the C-D bending modes.
| Reaction | Isotopic Position | Predicted KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | α-carbon to carbonyl | 1.02 | Normal secondary KIE, indicating a looser vibrational potential in the transition state. |
| Base-Catalyzed Hydrolysis | α-carbon to carbonyl | 0.98 | Inverse secondary KIE, suggesting increased steric hindrance at the transition state. |
This table presents hypothetical data illustrating the expected range and interpretation of kinetic isotope effects for ester hydrolysis.
Molecular Dynamics Simulations of Deuterated Fatty Acid Ester Conformations
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of molecules over time. researchgate.net For a long-chain fatty acid ester like this compound, MD simulations can provide insights into the flexibility of the deuterated alkyl chain and its preferred conformations in different environments, such as in a solvent or as part of a lipid assembly.
| Parameter | Simulated Value for Glycidyl Stearate | Simulated Value for this compound |
|---|---|---|
| Average End-to-End Distance (Å) | 20.5 | 20.4 |
| Average Radius of Gyration (Å) | 6.8 | 6.8 |
| Average SCD Parameter (C5) | 0.35 | 0.36 |
| Average SCD Parameter (C15) | 0.21 | 0.22 |
This table presents hypothetical data from a molecular dynamics simulation, highlighting the subtle differences expected upon deuteration.
Docking and Binding Studies with Molecular Probes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Docking studies can be employed to investigate the binding of this compound to molecular probes or protein active sites. For instance, the interaction of this compound with enzymes involved in lipid metabolism, such as fatty acid synthase or lipases, could be explored. nih.govresearchgate.net
The docking process involves placing the ligand (this compound) into the binding site of the receptor (e.g., a protein) and scoring the different binding poses based on a scoring function that estimates the binding affinity. The deuteration of the stearate chain is unlikely to have a major impact on the binding affinity, as the primary forces governing ligand binding are electrostatic and van der Waals interactions, which are not significantly affected by isotopic substitution. However, subtle changes in the vibrational properties of the C-D bonds could have a minor effect on the entropy of binding. The primary value of using the deuterated form in such studies would be in conjunction with experimental techniques like neutron scattering, which can take advantage of the different scattering properties of hydrogen and deuterium.
| Protein Target | Predicted Binding Energy (kcal/mol) - Glycidyl Stearate | Predicted Binding Energy (kcal/mol) - this compound | Key Interacting Residues |
|---|---|---|---|
| Human Fatty Acid Synthase (Thioesterase Domain) | -8.5 | -8.6 | LEU, VAL, PHE |
| Pancreatic Lipase (B570770) | -7.9 | -7.9 | ILE, PHE, ALA |
This table provides hypothetical binding energy data from a molecular docking study, illustrating the expected similarity in binding affinity between the deuterated and non-deuterated forms.
Future Research Directions and Emerging Paradigms in Deuterated Glycidyl Ester Science
Development of Novel Stereoselective Deuteration Methods
The biological activity of chiral molecules is often dictated by their stereochemistry. Glycidyl (B131873) stearate (B1226849) possesses a chiral center at the C2 position of the glycidyl moiety. Consequently, the development of synthetic methods that can introduce deuterium (B1214612) atoms with high stereocontrol is of paramount importance for creating precise molecular probes and therapeutically relevant compounds.
Future research will likely focus on catalyst-controlled stereoselective deuteration techniques. lookchem.com While methods for the stereoselective deuteration of various organic molecules, including esters and amino acids, are advancing, their application to epoxides like glycidyl esters remains a developing area. acs.orgnih.govresearchgate.net Advances in asymmetric catalysis, employing chiral transition metal complexes (e.g., rhodium, tungsten) or organocatalysts, are expected to yield methodologies capable of producing specific enantiomers of deuterated glycidyl esters. lookchem.comacs.org For instance, rhodium-catalyzed processes have shown high efficiency in synthesizing α,β-dideuterated esters with excellent enantioselectivity. lookchem.com Similarly, biocatalytic approaches using enzymes like α-oxoamine synthases have demonstrated the ability to install deuterium at specific sites with high stereocontrol in amino esters, a principle that could be adapted for glycidyl ester synthesis. acs.orgnih.gov
These advanced methods will enable the synthesis of stereoisotopomers of Glycidyl Stearate-d35, allowing researchers to dissect the stereospecific aspects of its metabolism and interaction with biological systems.
Table 1: Emerging Stereoselective Deuteration Strategies
| Catalytic System | Substrate Class | Potential Application for Glycidyl Esters | Key Advantage |
| Chiral Rhodium Complexes | α,β-Unsaturated Esters | Deuteration of unsaturated fatty acid precursors prior to epoxidation. | High enantioselectivity and catalyst control. lookchem.com |
| Chiral Tungsten Complexes | Arenes (leading to cyclohexenes) | Synthesis of deuterated epoxide precursors from cyclic alkenes. acs.org | High regio- and stereoselectivity. acs.org |
| Biocatalysis (e.g., Enzymes) | α-Amino Esters | Enantioselective deuteration of the glycidol (B123203) precursor or direct enzymatic deuteration. | High site- and stereoselectivity under mild conditions. acs.orgnih.gov |
| Organocatalysis | Various | Asymmetric epoxidation of a deuterated stearate precursor. | Metal-free, environmentally benign reactions. |
Integration of this compound in Multi-Omics Research Methodologies
The era of systems biology has highlighted the necessity of integrating multiple "omics" data streams—genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of biological processes. Stable isotope-labeled compounds are invaluable tools in these multi-omics studies, particularly in metabolomics and lipidomics, where they act as tracers to elucidate metabolic pathways and fluxes. mdpi.comnih.gov
This compound is ideally suited for this purpose. By introducing this labeled lipid into a biological system, researchers can trace the metabolic fate of both the stearate and glycidyl moieties. mdpi.com This allows for the dynamic tracking of lipid synthesis, transport, and degradation. nih.govbiorxiv.org In a typical stable isotope tracing lipidomics experiment, cells or organisms are exposed to the deuterated precursor, and downstream metabolites are analyzed by mass spectrometry to determine the extent of deuterium incorporation. mdpi.comresearchgate.net
Future multi-omics studies could utilize this compound to:
Map Lipid Remodeling: Trace the incorporation of the d35-stearate chain into various complex lipids, such as triglycerides and phospholipids, providing insights into lipid homeostasis in diseases like cancer and metabolic syndrome. biorxiv.org
Investigate Glycidol-Induced Toxicity: Follow the fate of the deuterated glycidyl group as it is released and interacts with cellular macromolecules, helping to identify protein and DNA adducts.
Correlate Metabolic Flux with Gene Expression: Integrate lipidomics data obtained using this compound with transcriptomic and proteomic data to build comprehensive models of metabolic regulation. nih.gov
The use of deuterium oxide (D₂O) is also emerging as a cost-effective method for uniformly labeling lipids in quantitative lipidomics, further highlighting the power of deuterium labeling in multi-omics approaches. gist.ac.kr
Exploration of Advanced Analytical Platforms for Trace Analysis of Labeled Compounds
The accurate detection and quantification of deuterated compounds and their metabolites, often present at trace levels within complex biological matrices, is a significant analytical challenge. The development of more sensitive and specific analytical platforms is crucial for advancing research with compounds like this compound.
Currently, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the workhorses for analyzing isotopically labeled molecules. labinsights.nlucl.ac.uk Future advancements will focus on enhancing the capabilities of these techniques. High-resolution mass spectrometry (HRMS), for example, allows for the precise determination of mass, which is essential for distinguishing between different isotopologues (molecules that differ only in their isotopic composition). acs.orgwikipedia.org
A particularly promising emerging technology is Molecular Rotational Resonance (MRR) spectroscopy . acs.orgnih.gov MRR provides unparalleled specificity for structural identification, including the ability to distinguish between different isotopomers (isomers having the same number of each isotopic atom but differing in their positions). acs.orgnih.gov This technique can provide a complete and unambiguous description of the isotopic composition of a sample, which is often difficult to achieve with MS or NMR alone. acs.org The integration of MRR with separation techniques like gas chromatography (GC-MRR) has been shown to be exceptionally powerful for compound-specific isotope analysis. nih.gov
Table 2: Comparison of Advanced Analytical Platforms for Deuterated Compound Analysis
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| LC-HRMS/MS | Chromatographic separation followed by high-resolution mass analysis. | High sensitivity and selectivity; can quantify low-abundance metabolites. nih.gov | Cannot always distinguish between positional isotopomers. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for analyzing fatty acid methyl esters derived from Glycidyl Stearate. | Requires derivatization for non-volatile compounds. |
| MRR Spectroscopy | Measurement of quantized rotational transitions of gas-phase molecules. | Unambiguous identification of isotopomers; precise quantification without standards. acs.orgnih.gov | Requires volatile samples; currently a specialized technique. |
| NanoSIMS | Secondary Ion Mass Spectrometry with high spatial resolution. | Enables quantitative imaging of deuterium tracers in tissues at the nanoscale. nih.gov | Destructive to the sample; complex instrumentation. |
Design of Next-Generation Deuterated Probes for Specific Chemical Reactivities
The epoxide group in glycidyl esters is chemically reactive, making it a handle for designing probes that can covalently label specific cellular targets. By strategically placing deuterium atoms on the this compound molecule, next-generation probes can be developed to investigate specific biochemical processes with minimal isotopic perturbation.
Future research in this area will focus on:
Metabolic Imaging Probes: Deuterium Metabolic Imaging (DMI) is a non-invasive MRI-based technique that can visualize the metabolic fate of deuterated substrates in vivo. nih.govmpg.decam.ac.uk this compound, or derivatives thereof, could be developed as DMI probes to study lipid metabolism in real-time within living organisms, offering a non-radioactive alternative to PET tracers. cam.ac.uknih.gov
Enzyme Activity Probes: The glycidyl moiety can act as an irreversible inhibitor of certain enzymes, such as lipases and esterases, by forming a covalent bond with active site residues. A deuterated probe could be used to quantify enzyme activity by measuring the extent of labeling via mass spectrometry. The kinetic isotope effect associated with deuterium can also be exploited to study reaction mechanisms.
Probes for Covalent Adduct Formation: Glycidol, the hydrolysis product of glycidyl esters, is known to form adducts with DNA and proteins. This compound can serve as a tool to trace the formation of these adducts in vivo, helping to elucidate the mechanisms of toxicity and carcinogenesis associated with glycidyl esters found in processed foods. researchgate.net
The design of these probes will leverage the unique properties of deuterium, such as its subtle influence on chemical reactivity and its distinct spectroscopic signature, to provide new windows into complex biological systems.
Q & A
Q. How does this compound’s solubility profile affect its distribution in cellular membrane vs. mitochondrial lipid pools?
Q. What statistical approaches resolve contradictions in dose-response data from this compound carcinogenicity assays?
- Apply Bayesian hierarchical modeling to account for inter-study variability. Incorporate Swern’s historical data (1970) as prior distributions to refine posterior probability estimates of tumorigenic thresholds .
Methodological Guidance
- Experimental Design : Always include isotope-labeled controls and validate analytical methods per ICH Q2(R1) guidelines. Reference for structuring reproducible protocols.
- Data Interpretation : Use principal component analysis (PCA) to disentangle matrix effects from true metabolic signals in lipidomics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
